6-Chloro-2-azaspiro[3.3]heptane hydrochloride
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Overview
Description
6-Chloro-2-azaspiro[3.3]heptane hydrochloride is a chemical compound with the molecular formula C6H11Cl2N and a molecular weight of 168.07 g/mol . This compound is part of the azaspiro family, which is known for its unique spirocyclic structure, making it an interesting subject for various scientific studies and applications.
Preparation Methods
The synthesis of 6-Chloro-2-azaspiro[3.3]heptane hydrochloride involves several steps. One common method includes the reaction of a suitable precursor with chlorinating agents under controlled conditions . The reaction typically requires a solvent such as chloroform and a base like triethylamine to facilitate the process . Industrial production methods often involve scaling up these laboratory procedures while ensuring the purity and yield of the final product.
Chemical Reactions Analysis
6-Chloro-2-azaspiro[3.3]heptane hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common reagents used in these reactions include bases, oxidizing agents, and coupling catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-Chloro-2-azaspiro[3.3]heptane hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: It is explored for its potential therapeutic properties and as a building block for drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Chloro-2-azaspiro[3.3]heptane hydrochloride involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on proteins and enzymes, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
6-Chloro-2-azaspiro[3.3]heptane hydrochloride can be compared with other spirocyclic compounds such as:
2-Oxa-6-azaspiro[3.3]heptane: Similar in structure but contains an oxygen atom in the ring.
6-Hydrazinyl-2-azaspiro[3.3]heptane: Contains a hydrazine group, making it more reactive in certain chemical reactions.
The uniqueness of 6-Chloro-2-azaspiro[3
Properties
IUPAC Name |
6-chloro-2-azaspiro[3.3]heptane;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10ClN.ClH/c7-5-1-6(2-5)3-8-4-6;/h5,8H,1-4H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INHUIRKWCSKVCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC12CNC2)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Cl2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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